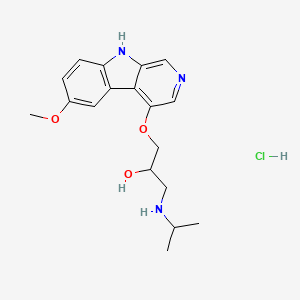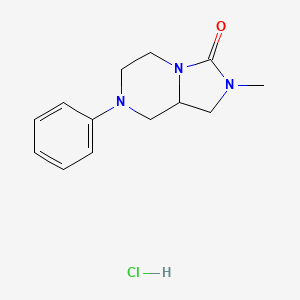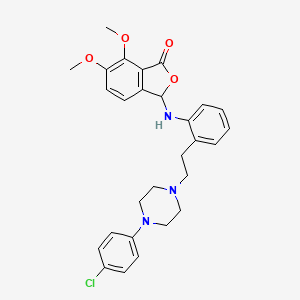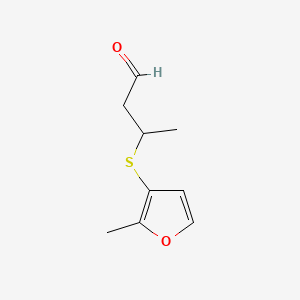
3-((2-Methyl-3-furyl)thio)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is notable for its unique structure, which includes a furan ring substituted with a methyl group and a thioether linkage to a butanal moiety. It is primarily recognized for its applications in the flavor and fragrance industry due to its potent aroma characteristics.
Vorbereitungsmethoden
The synthesis of methyl thiofuryl butanal typically involves a two-step process :
Reaction of 2-methyl-3-furaldehyde with mercaptobutanol: This step results in the formation of 3-[(2-methyl-3-furyl)thio]butanol.
Oxidation under dehydration conditions: The intermediate 3-[(2-methyl-3-furyl)thio]butanol is then oxidized to yield 3-[(2-methyl-3-furyl)thio]butanal.
Industrial production methods often utilize catalytic processes to enhance yield and efficiency, ensuring the compound’s availability for commercial applications.
Analyse Chemischer Reaktionen
Methyl thiofuryl butanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The thioether linkage allows for nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl thiofuryl butanal has a wide range of applications in scientific research :
Chemistry: It is used as a building block in organic synthesis, particularly in the development of flavor and fragrance compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is extensively used in the flavor and fragrance industry to impart specific aroma characteristics to various products.
Wirkmechanismus
The mechanism of action of methyl thiofuryl butanal involves its interaction with molecular targets through its functional groups . The aldehyde group can form Schiff bases with amines, while the thioether linkage can participate in nucleophilic substitution reactions. These interactions can modulate biological pathways, leading to various effects depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Methyl thiofuryl butanal can be compared with other branched-chain aldehydes such as 2-methyl propanal and 3-methyl butanal . These compounds share similar structural features but differ in their specific functional groups and substitution patterns. Methyl thiofuryl butanal is unique due to its thioether linkage and furan ring, which confer distinct chemical and sensory properties.
Similar Compounds
- 2-methyl propanal
- 3-methyl butanal
- 2-methyl-3-furaldehyde
These compounds are also important in the flavor and fragrance industry, but methyl thiofuryl butanal stands out due to its unique structure and resultant properties.
Eigenschaften
CAS-Nummer |
915971-43-6 |
|---|---|
Molekularformel |
C9H12O2S |
Molekulargewicht |
184.26 g/mol |
IUPAC-Name |
3-(2-methylfuran-3-yl)sulfanylbutanal |
InChI |
InChI=1S/C9H12O2S/c1-7(3-5-10)12-9-4-6-11-8(9)2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
KOVPWECWUZGDHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)SC(C)CC=O |
Dichte |
1.101-1.121 |
Physikalische Beschreibung |
Yellow to light orange liquid; Meaty roasted aroma |
Löslichkeit |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


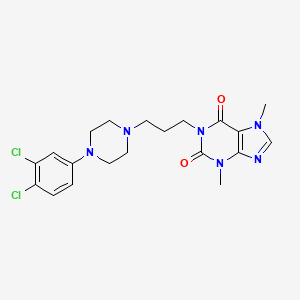
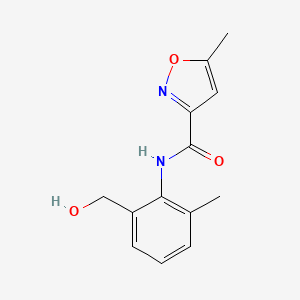
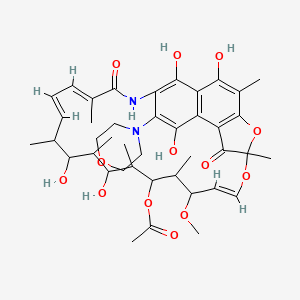

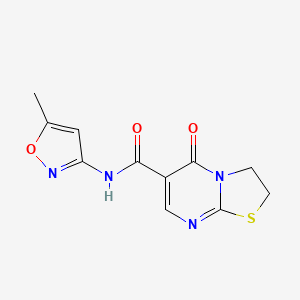
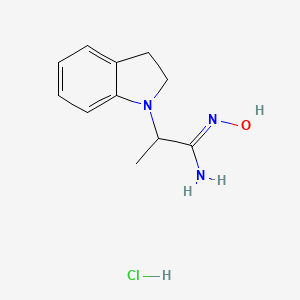
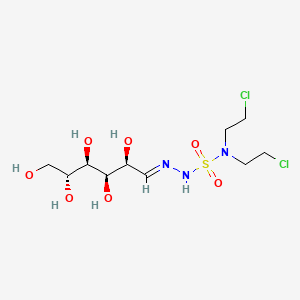
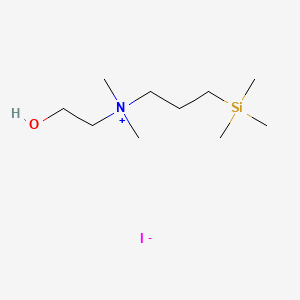
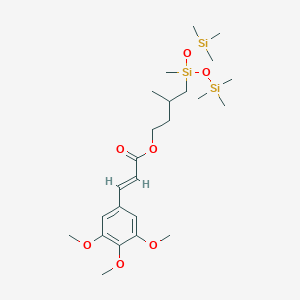
![2-[bis(2-hydroxyethyl)amino]ethanol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B12769822.png)
